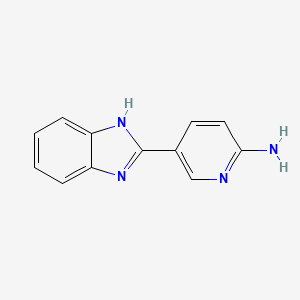

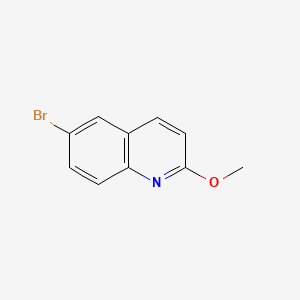

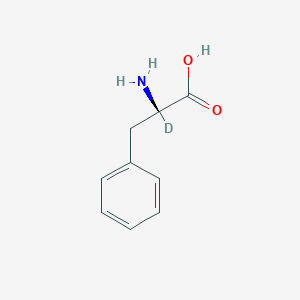

![molecular formula C12H22N2O2 B1337803 [1,4'-Bipiperidine]-1'-acetic acid CAS No. 170508-04-0](/img/structure/B1337803.png)

[1,4'-Bipiperidine]-1'-acetic acid

概要

説明

“[1,4’-Bipiperidine]-1’-acetic acid” is also known as 4-Piperidinopiperidine . It is a heterocyclic compound with the empirical formula C10H20N2 and a molecular weight of 168.28 . It is used as a reactant for the synthesis of various pharmaceuticals .

Physical And Chemical Properties Analysis

“[1,4’-Bipiperidine]-1’-acetic acid” has a melting point of 64-66 °C and should be stored at a temperature below -20°C . Its SMILES string is C1CCN(CC1)C2CCNCC2 .

科学的研究の応用

Catalytic Applications

[1,4'-Bipiperidine]-1'-acetic acid has been utilized in catalysis. A study by Noole et al. (2010) demonstrated that a complex derived from enantiomeric bipiperidine and copper(II) acetate hydrate is an efficient catalyst for the enantioselective Henry reaction, offering high yield and excellent enantioselectivity under mild conditions (Noole et al., 2010).

Proton Affinity and Acidity Constant Analysis

The proton affinity and acidity constants of monoprotonated bipiperidine, bimorpholine, and their derivatives in water and acetonitrile were studied by Uudsemaa et al. (2010). This research provides insight into the chemical properties of bipiperidine derivatives in different solvents (Uudsemaa et al., 2010).

Pharmaceutical Intermediate Synthesis

Atkins et al. (2003) discussed the development of a manufacturing route for a GPIIb/IIIa receptor antagonist, where bipiperidine played a role in synthesizing key intermediates (Atkins et al., 2003).

Tyrosinase Inhibition and Drug Design

Khan et al. (2005) synthesized various bipiperidine derivatives and tested them as tyrosinase inhibitors. Their research contributed to the structure-activity relationship understanding and future drug design considerations (Khan et al., 2005).

Crystal Structure Analysis

Hu and He (2007) investigated the crystal structure of a compound involving 4,4'-bipyridine and (toluene-4-sulfonylamino)acetic acid. This study enhances understanding of hydrogen-bond patterns in crystal structures involving bipiperidine (Hu & He, 2007).

Microwave-Assisted Synthesis

Han et al. (2010) developed a one-pot reaction under microwave irradiation for the synthesis of new N-substituted 2-amino-1,6-naphthyridine derivatives, demonstrating the utility of bipiperidine in facilitating rapid chemical synthesis (Han et al., 2010).

Solid Form Screening in Chemistry

Braun et al. (2021) performed solid form screening and crystal structure prediction on bipyridine isomers, expanding the knowledge of solid-state forms and their behavior in various chemical environments (Braun et al., 2021).

Safety and Hazards

将来の方向性

Piperidine derivatives, including “[1,4’-Bipiperidine]-1’-acetic acid”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

作用機序

Target of Action

The primary target of [1,4’-Bipiperidine]-1’-acetic acid, also known as 2-([1,4’-Bipiperidin]-1’-yl)acetic acid, is the muscarinic receptor . This receptor plays a crucial role in the nervous system, mediating various physiological functions such as heart rate, smooth muscle contraction, and glandular secretion .

Mode of Action

[1,4’-Bipiperidine]-1’-acetic acid acts as a muscarinic receptor antagonist . It binds to the muscarinic receptors, blocking the action of acetylcholine, a neurotransmitter. This blockade results in the inhibition of the parasympathetic nervous system, leading to effects such as increased heart rate and dilation of the pupils .

Biochemical Pathways

The compound’s action primarily affects the cholinergic pathway . By blocking the muscarinic receptors, it disrupts the normal functioning of this pathway, leading to a shift in the balance between the sympathetic and parasympathetic nervous systems .

Pharmacokinetics

As a muscarinic receptor antagonist, it is expected to have similar adme (absorption, distribution, metabolism, and excretion) properties to other drugs in this class .

Result of Action

The blockade of muscarinic receptors by [1,4’-Bipiperidine]-1’-acetic acid leads to various molecular and cellular effects. These include increased heart rate, decreased secretion by glands, relaxation of smooth muscles, and dilation of the pupils .

特性

IUPAC Name |

2-(4-piperidin-1-ylpiperidin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c15-12(16)10-13-8-4-11(5-9-13)14-6-2-1-3-7-14/h11H,1-10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEYVYPHDYRTLGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CCN(CC2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

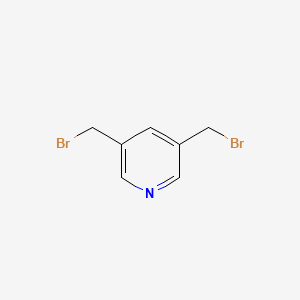

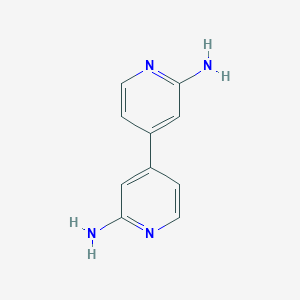

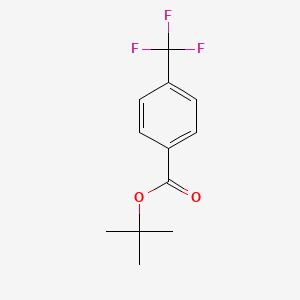

![5-[[9-[(9H-Fluoren-9-ylmethoxycarbonyl)amino]-9H-xanthen-3-yl]oxy]valeric acid](/img/structure/B1337764.png)